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Compound of Interest

Compound Name:
N-tert-Butylcarbamoyl-L-tert-

leucine-d9

Cat. No.: B15554880 Get Quote

This technical guide provides an in-depth overview of N-tert-Butylcarbamoyl-L-tert-leucine-
d9, a deuterated derivative of a key building block used in the synthesis of pharmacologically

active compounds. This document is intended for researchers, scientists, and professionals in

the field of drug development, offering detailed information on its properties, applications, and

relevant experimental protocols.

Core Compound Properties
N-tert-Butylcarbamoyl-L-tert-leucine-d9 is the stable isotope-labeled form of N-tert-

Butylcarbamoyl-L-tert-leucine. The primary application of such deuterated compounds in

research is as internal standards for quantitative mass spectrometry-based analyses (e.g., LC-

MS) of their non-deuterated counterparts. The presence of nine deuterium atoms provides a

distinct mass shift, facilitating accurate quantification in complex biological matrices.

The non-deuterated form, N-tert-Butylcarbamoyl-L-tert-leucine, often protected with a tert-

Butoxycarbonyl (Boc) group (N-Boc-L-tert-leucine), serves as a crucial chiral intermediate in

the synthesis of various therapeutic agents.[1] Its bulky tert-leucine moiety imparts specific

conformational constraints and hydrophobic interactions, which are pivotal for the binding

affinity and selectivity of the final drug candidates to their biological targets.

Table 1: Physicochemical Properties
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Property
N-tert-Butylcarbamoyl-L-
tert-leucine-d9

N-tert-Butylcarbamoyl-L-
tert-leucine

Molecular Formula C₁₁H₁₃D₉N₂O₃[2] C₁₁H₂₂N₂O₃[3]

Molecular Weight 239.36 g/mol [2] 230.30 g/mol [3]

Synonyms

(2S)-2-(tert-

Butylaminocarbonylamino)-3,3-

dimethylbutanoic-d9 Acid[2]

N-(tert-Butylcarbamoyl)-3-

methyl-L-valine[3]

Physical Form Solid White to off-white solid[4]

Primary Application
Internal standard for mass

spectrometry

Chiral building block in drug

synthesis[1]

Applications in Drug Discovery
The unique structural features of the L-tert-leucine scaffold have been exploited in the design of

potent modulators for various biological targets, most notably cannabinoid receptors and viral

proteases.

Synthetic Cannabinoid Receptor Agonists (SCRAs)
The L-tert-leucinamide moiety is a key structural feature in a class of highly potent synthetic

cannabinoid receptor agonists, such as ADB-BUTINACA. These compounds are potent

agonists at both the CB1 and CB2 receptors.[3] The bulky tert-leucine group plays a critical role

in the high binding affinity of these ligands.

Table 2: In Vitro Activity of ADB-BUTINACA at Cannabinoid Receptors
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Assay Receptor Parameter Value
Reference
Compound

Binding Affinity CB1 Kᵢ 0.299 nM -

CB2 Kᵢ 0.912 nM -

Functional

Activity
CB1 EC₅₀ 0.67 nM CP55,940

Eₘₐₓ 113% CP55,940

CB2 EC₅₀ 4.1 nM CP55,940

Eₘₐₓ 101% CP55,940

Data sourced from a World Health Organization report on ADB-BUTINACA.[3]

SARS-CoV-2 3CL Protease Inhibitors
N-Boc-L-tert-leucine is utilized as a P2 residue in the design of peptidomimetic inhibitors of the

SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. The tert-leucine

side chain is designed to fit into the S2 pocket of the protease, contributing to the inhibitory

potency of the compound.

Experimental Protocols
The following are representative protocols for assays relevant to the biological activities of

compounds synthesized using N-tert-Butylcarbamoyl-L-tert-leucine.

Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for the CB1 receptor using [³H]CP55,940.

Materials:

HEK293 cells stably expressing human CB1 receptors

Cell membrane preparation buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂ and EDTA)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

[³H]CP55,940 (radioligand)

CP55,940 (non-labeled, for non-specific binding)

Test compound

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Prepare cell membranes from HEK293-hCB1 cells.

In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed

concentration of [³H]CP55,940 (e.g., 2.5 nM).[5]

For total binding, omit the test compound. For non-specific binding, add a high concentration

of unlabeled CP55,940 (e.g., 1 µM).[5]

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate for 1 hour at 37°C.[5]

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding and determine the Kᵢ of the test compound using competitive

binding analysis software.

Cannabinoid Receptor Functional Assay (Membrane
Potential)
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This protocol outlines a fluorescence-based assay to measure the functional activity of a test

compound at the CB1 receptor by detecting changes in membrane potential.

Materials:

AtT20 cells stably expressing human CB1 receptors

Black-walled, clear-bottomed 96-well microplates

FLIPR Membrane Potential Assay Kit

Assay buffer (e.g., HBSS with 20 mM HEPES)

Test compound and reference agonist (e.g., CP55,940)

Procedure:

Plate the AtT20-hCB1 cells in the 96-well plates and incubate overnight.

On the day of the assay, remove the culture medium and add the fluorescent dye from the

membrane potential assay kit to each well.

Incubate the plate as per the kit's instructions to allow for dye loading.

Prepare serial dilutions of the test compound and the reference agonist.

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

Add the test compounds to the wells and immediately begin recording the fluorescence

signal over time. Agonist activation of CB1 receptors will lead to G-protein-gated inwardly

rectifying potassium (GIRK) channel activation, causing membrane hyperpolarization and a

change in fluorescence.[6]

Normalize the data to the maximal response of the reference agonist and calculate the EC₅₀

and Eₘₐₓ values for the test compound.[6]

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
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This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to

screen for inhibitors of the 3CL protease.

Materials:

Recombinant SARS-CoV-2 3CLpro enzyme

FRET-based substrate with a 3CLpro cleavage site flanked by a fluorophore and a quencher

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

Test compound and a known 3CLpro inhibitor (e.g., GC376)

384-well assay plates

Procedure:

Add the test compound at various concentrations to the wells of the assay plate.

Add the 3CLpro enzyme to each well and incubate for a short period to allow for inhibitor

binding.

Initiate the enzymatic reaction by adding the FRET substrate.

Monitor the increase in fluorescence over time using a plate reader. Cleavage of the

substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in

fluorescence.

Calculate the rate of reaction for each concentration of the test compound.

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Visualizations
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the development of novel therapeutic

agents, highlighting the role of N-tert-Butylcarbamoyl-L-tert-leucine.
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Caption: Drug discovery workflow incorporating L-tert-leucine derivatives.
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Cannabinoid Receptor Signaling Pathway
This diagram illustrates the canonical G-protein coupled signaling pathway for the CB1

receptor upon activation by an agonist.
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Caption: Simplified CB1 receptor signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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